molecular formula C12H15ClN2O2 B12766264 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride CAS No. 103125-01-5

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride

Cat. No.: B12766264
CAS No.: 103125-01-5
M. Wt: 254.71 g/mol
InChI Key: GSTYEFJNWLLTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride is a chemical compound that belongs to the class of imidazole derivatives

Preparation Methods

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The conditions are carefully controlled to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways affected by the compound can include signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride and other imidazole derivatives with different substituents.

Properties

CAS No.

103125-01-5

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12;/h1,3,7H,2,4-6,8H2,(H,13,14);1H

InChI Key

GSTYEFJNWLLTLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.